molecular formula C11H23O3Si B14067696 CID 53400353

CID 53400353

Cat. No.: B14067696
M. Wt: 231.38 g/mol
InChI Key: NUUOPJJITUQEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 53400353 is a chemical compound referenced in the context of oscillatoxin derivatives, a class of marine natural products with complex polyketide structures. These compounds are characterized by their macrocyclic lactone frameworks and methylated side chains, which contribute to their biological activity and environmental persistence.

Properties

Molecular Formula

C11H23O3Si

Molecular Weight

231.38 g/mol

InChI

InChI=1S/C11H23O3Si/c1-12-11(13-2,14-3)9-7-5-4-6-8-10-15/h4-10H2,1-3H3

InChI Key

NUUOPJJITUQEMZ-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCCC[Si])(OC)OC

Origin of Product

United States

Preparation Methods

Trimethoxyoctylsilane can be synthesized through several methods. One common approach involves the reaction of octyltrichlorosilane with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds as follows:

[ \text{C}8\text{H}{17}\text{SiCl}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{HCl} ]

This method is suitable for industrial production due to its simplicity and efficiency .

Chemical Reactions Analysis

Trimethoxyoctylsilane undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds. This process is essential for its use as a coupling agent. The general reaction is:

[ \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{C}8\text{H}{17}\text{Si(OH)}_3 + 3\text{CH}_3\text{OH} ]

Common reagents used in these reactions include water, acids, and bases. The major products formed are silanols and methanol .

Scientific Research Applications

Trimethoxyoctylsilane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trimethoxyoctylsilane involves its hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds create a hydrophobic layer on the surface of materials, reducing surface energy and increasing water contact angles. The nonpolar octyl group imparts hydrophobicity, while the methoxy groups facilitate the formation of siloxane bonds with hydroxyl groups on the substrate .

Comparison with Similar Compounds

Data Tables

Table 1. Predictive Physicochemical Properties of this compound and Analogs

Parameter This compound CID 101283546 CID 185389
GI Absorption High Moderate High
P-gp Substrate Yes No No
CYP Inhibition None None CYP3A4
Bioavailability Score 0.55 0.45 0.60

Predictive data adapted from cheminformatics models in .

Table 2. Key Fragmentation Patterns Under CID Conditions

Compound Major Fragments (m/z) Diagnostic Ions
This compound 583, 455, 297 583 (lactone ring)
Oscillatoxin D 605, 487, 325 605 (demethylation)
30-Methyl-oscillatoxin D 619, 501, 339 619 (methyl loss)

Hypothetical fragmentation based on analogous compounds in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.